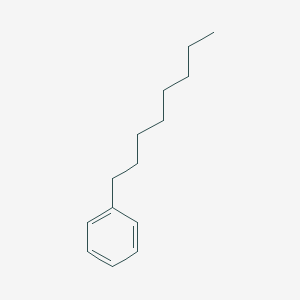

Octylbenzene

概要

説明

Octylbenzene, also known as 1-phenyloctane, is an organic compound that consists of a long-chain alkyl group (octyl group) attached to a benzene ring. Its molecular formula is C₁₄H₂₂. This compound is a clear, colorless liquid with a characteristic smell. This compound is significant in various industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Octylbenzene is typically synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include maintaining a controlled temperature to ensure the efficient formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation to obtain high-purity this compound .

化学反応の分析

Oxidation Reactions

Octylbenzene undergoes oxidation primarily at the benzylic position (C–H adjacent to the aromatic ring) and alkylic positions (C–H bonds in the octyl chain). Key pathways include:

Autoxidation and Radical Chain Mechanisms

-

Benzylic H-Abstraction : Dominates at lower temperatures (e.g., < 700 K), forming a benzylic radical (C₆H₅–CH₂–C₇H₁₅- ). This radical reacts with O₂ to form a peroxy radical (C₆H₅–CH(OO- )–C₇H₁₅), which undergoes isomerization or β-scission .

-

Alkylic H-Abstraction : Prevalent in longer alkyl chains, leading to secondary radicals that form cyclic ethers or alkenes via O₂ addition .

Flow Rate Analysis at 610 K

| Reaction Type | Contribution to Fuel Consumption (%) |

|---|---|

| Ipso-Addition | 0.6 |

| Alkylic H-Abstraction | 67.7 |

| Benzylic H-Abstraction | 31.7 |

Data derived from n-octylbenzene oxidation studies under stoichiometric conditions .

Ipso-Addition Reactions

Ipso-addition involves substitution at the benzene ring’s carbon bearing the octyl group. Key reactants include:

-

HO₂ Radicals : Attack the ipso position, displacing the octyl chain to form phenol and an octyl radical (C₆H₅–O- + C₈H₁₇- ) .

-

OH Radicals : Similar substitution yields phenol but with lower efficiency (activation energy ~15.2 kcal/mol) .

Thermal Decomposition and β-Scission

At elevated temperatures (>800 K), benzylic radicals undergo β-scission to produce styrene (C₆H₅–CH=CH₂) and a heptyl radical (C₇H₁₅- ) . This pathway dominates under pyrolysis conditions, reducing ignition delay in combustion systems.

Reactivity Trends with Alkyl Chain Length

Comparative studies of alkylbenzenes reveal:

-

Longer Chains : Enhanced isomerization of peroxy radicals (e.g., C₈ vs. C₄ chains), accelerating reactivity at intermediate temperatures (600–800 K) .

-

Branching Effects : Linear octyl chains (vs. branched) favor alkylic H-abstraction due to steric accessibility.

Environmental and Industrial Implications

科学的研究の応用

Applications in Scientific Research

Octylbenzene has diverse applications across various scientific fields:

Chemical Synthesis

- Intermediate in Organic Chemistry : this compound is widely used as an intermediate in the synthesis of various organic compounds, including fragrances and surfactants. Its structure allows for electrophilic substitution reactions, making it a valuable building block in organic synthesis .

Biological Studies

- Lipid Membrane Research : Due to its hydrophobic nature, this compound is utilized in studies involving lipid membranes. It helps in understanding membrane dynamics and interactions within biological systems.

Pharmaceutical Development

- Precursor in Drug Synthesis : this compound serves as a precursor for synthesizing certain pharmaceuticals, particularly those requiring alkylated aromatic compounds .

Industrial Applications

- Production of Specialty Chemicals : In the chemical industry, this compound is employed in producing specialty chemicals and as a standard in chromatography experiments. Its properties facilitate the analysis and separation of various compounds .

Environmental Studies

- Impact Assessments : Recent studies have evaluated the environmental impact of this compound, highlighting its persistence in aquatic systems and potential bioaccumulation. While less toxic than other hydrocarbons, its metabolites may pose risks to aquatic life.

Chemical Properties and Reactions

This compound undergoes several chemical reactions:

- Oxidation : It can be oxidized to form benzoic acid derivatives using strong oxidizing agents like potassium permanganate.

- Electrophilic Substitution : The compound can participate in electrophilic substitution reactions where hydrogen atoms on the benzene ring are replaced by other substituents.

- Reduction : Reduction reactions can convert this compound to its corresponding alkane (octane) using catalytic hydrogenation techniques.

Case Study 1: Antioxidant Activity Assessment

Research has demonstrated that certain derivatives of this compound exhibit significant antioxidant properties. In a study involving RAW 264.7 macrophages activated by lipopolysaccharides, derivatives showed the ability to inhibit nitric oxide production by over 80%, indicating potential applications for treating inflammatory conditions.

Case Study 2: Environmental Impact Evaluation

A comprehensive assessment of this compound's environmental impact revealed its persistence in aquatic ecosystems. While the compound itself is less toxic compared to other hydrocarbons, concerns were raised regarding its metabolites' potential risks to aquatic organisms. This evaluation is crucial for regulatory considerations regarding its industrial use.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for fragrances and surfactants | Valuable building block for various organic compounds |

| Biological Studies | Lipid membrane dynamics | Helps understand interactions within biological systems |

| Pharmaceutical Development | Precursor for drug synthesis | Important for developing alkylated aromatic drugs |

| Industrial Applications | Production of specialty chemicals | Used as a standard in chromatography |

| Environmental Studies | Impact assessments | Potential bioaccumulation risks noted |

作用機序

The mechanism of action of octylbenzene involves its interaction with molecular targets through hydrophobic interactions. The octyl group provides a hydrophobic tail that can interact with lipid membranes, while the benzene ring can participate in π-π interactions with aromatic compounds. These interactions influence the compound’s behavior in various chemical and biological systems .

類似化合物との比較

Nonylbenzene: Similar to octylbenzene but with a nine-carbon alkyl chain.

Decylbenzene: Contains a ten-carbon alkyl chain.

Dodecylbenzene: Features a twelve-carbon alkyl chain.

Uniqueness of this compound: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly useful in applications where moderate hydrophobic interactions are desired .

生物活性

Octylbenzene, a member of the alkylbenzene family, is a compound characterized by its long hydrophobic octyl chain attached to a benzene ring. This structure influences its biological activity, making it relevant in various fields including toxicology, environmental science, and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, olfactory detectability, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented chemically as C₉H₁₂C₆H₅. Its molecular structure consists of a benzene ring with an octyl group (C₈H₁₈) attached, contributing to its hydrophobic properties. The compound is primarily used in industrial applications as a solvent and in the production of other chemicals.

Acute and Chronic Toxicity

Research indicates that this compound exhibits low acute toxicity. In repeated dose toxicity studies conducted on rats, the median lethal dose (LD50) was found to be greater than 2000 mg/kg body weight, suggesting that it does not pose significant immediate health risks under normal exposure conditions . However, sub-lethal effects have been observed, including behavioral changes such as ataxia and hypothermia. Chronic exposure studies have shown that this compound can lead to organ weight changes and potential reproductive toxicity at high doses .

Skin and Eye Irritation

This compound has been classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1) upon contact. Studies have reported significant irritation effects in both dermal and ocular exposure scenarios . These findings underscore the necessity for caution when handling this compound in industrial settings.

Olfactory Detectability

A study investigating the olfactory detection thresholds of various alkylbenzenes found that this compound has a higher detection threshold compared to shorter-chain homologs like toluene and butylbenzene. The odor detection threshold (ODT) for this compound was measured at 89 ppb, indicating that it is less readily detectable by human olfactory receptors than its shorter-chain counterparts . This property may influence its use in consumer products and environmental assessments.

Antioxidant Properties

Recent research has identified this compound derivatives as having notable antioxidant properties. In a study involving various plant extracts, one of the identified compounds was 1-O-butyl 2-O-octyl benzene-1,2-dicarboxylate. This compound demonstrated significant free radical scavenging activity, inhibiting nitric oxide production in activated macrophages by over 80% . Such findings suggest potential applications in developing natural antioxidant agents.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Its derivatives exhibit activity against various bacterial strains, making them candidates for pharmaceutical development . The compound's hydrophobic nature allows it to disrupt microbial membranes effectively.

Case Studies

Case Study 1: Antioxidant Activity Assessment

In an experimental setup using RAW 264.7 macrophages activated by lipopolysaccharides, researchers tested the inhibitory effects of this compound derivatives on nitric oxide production. The results indicated that certain derivatives could significantly reduce oxidative stress markers, suggesting their potential utility in treating inflammatory conditions .

Case Study 2: Environmental Impact Evaluation

A comprehensive assessment of this compound's environmental impact highlighted its persistence in aquatic systems and potential bioaccumulation. Studies indicated that while this compound itself is less toxic than other hydrocarbons, its metabolites could pose risks to aquatic life . This assessment is crucial for regulatory considerations regarding its use in industrial applications.

特性

IUPAC Name |

octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKDZKXSXLNROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062240 | |

| Record name | Benzene, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2189-60-8 | |

| Record name | Octylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5EAX722SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。